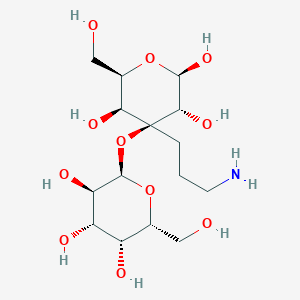
2-(3-aminoazetidin-1-yl)-N-propylacetamide
説明
The compound “2-(3-aminoazetidin-1-yl)ethan-1-ol” has a CAS Number of 1409292-18-7 . It is a liquid at room temperature and has a molecular weight of 116.16 .
Molecular Structure Analysis
The InChI code for “2-(3-aminoazetidin-1-yl)ethan-1-ol” is 1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 . This can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-aminoazetidin-1-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 116.16 .科学的研究の応用
Synthesis of β-Lactam Antibiotics
The core structure of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” is similar to that of β-lactam antibiotics, which are crucial for their antibacterial activity. This compound can be used as a starting material or intermediate in the synthesis of novel β-lactam antibiotics . The ability to introduce various substituents at the N-1 and C-4 positions of the azetidinone ring allows for the creation of diverse antibiotic agents with potential activity against resistant bacterial strains.
Development of Non-imidazole Histamine H3 Receptor Agonists
Compounds with an azetidinone moiety have been identified as high-affinity non-imidazole histamine H3 receptor agonists . These agonists can be used in the treatment of central nervous system disorders such as narcolepsy, Alzheimer’s disease, and obesity. The unique structure of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” may offer a new avenue for the development of such agonists.
Green Chemistry Applications
The azetidinone ring found in “2-(3-aminoazetidin-1-yl)-N-propylacetamide” can be synthesized using green chemistry approaches, such as microwave-assisted synthesis . This method reduces the use of hazardous solvents and energy consumption, aligning with the principles of sustainable and environmentally friendly chemistry.
Pharmacological Research
The structural features of “2-(3-aminoazetidin-1-yl)-N-propylacetamide” make it a valuable tool for pharmacological research, particularly in the study of β-lactamase inhibitors . These inhibitors can enhance the efficacy of β-lactam antibiotics and are vital in the fight against antibiotic resistance.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis . It can undergo various chemical reactions to produce a wide range of derivatives, which can then be utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biotechnology
In biotechnological applications, “2-(3-aminoazetidin-1-yl)-N-propylacetamide” can be used in enzyme-mediated reactions to produce optically pure substances . The chiral nature of the azetidinone ring is particularly useful in the production of enantiomerically pure pharmaceuticals.
Safety and Hazards
特性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-3-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDSUORMLDOVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)


![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)
amine](/img/structure/B1490486.png)

amine](/img/structure/B1490492.png)
![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)
![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)